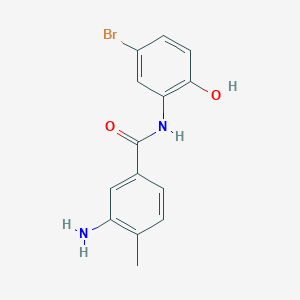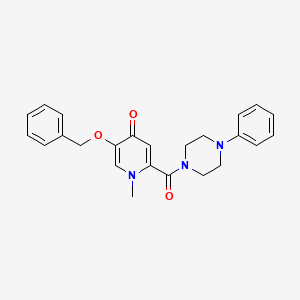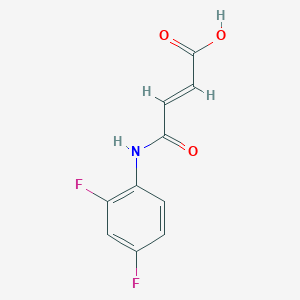
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine is an organic compound that belongs to the class of glycine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine typically involves the reaction of 2-methoxyaniline with methylsulfonyl chloride to form N-(2-methoxyphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycine, while reduction could produce N-(2-methoxyphenyl)-N-(methylthio)glycine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine would depend on its specific applications. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyphenyl)glycine: Lacks the methylsulfonyl group.
N-(methylsulfonyl)glycine: Lacks the 2-methoxyphenyl group.
N-(2-hydroxyphenyl)-N-(methylsulfonyl)glycine: Has a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-methoxyphenyl)-N-(methylsulfonyl)glycine is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-16-9-6-4-3-5-8(9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYCFVHZEIJZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-[[2-[2-(thiophene-2-carbonylamino)phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2461116.png)
![3-(3-hydroxy-4-methoxyphenyl)-6-phenyl-5-thioxotetrahydroimidazo[1,5-c]thiazol-7(3H)-one](/img/structure/B2461118.png)
![5-oxo-N-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2461120.png)
![methyl 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B2461125.png)
![5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole](/img/structure/B2461126.png)
![8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2461127.png)

![4-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2461129.png)
![N-(2,4-difluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2461130.png)
![[2-Cyclopropyl-6-(methoxycarbonyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]acetic acid](/img/structure/B2461131.png)
![2-Amino-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2461132.png)
![3,6-dichloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2461136.png)


